molecular formula C6H8N2O B105723 2-Amino-6-methoxypyridine CAS No. 17920-35-3

2-Amino-6-methoxypyridine

Cat. No. B105723
CAS RN: 17920-35-3
M. Wt: 124.14 g/mol
InChI Key: DEUALFRBMNMGDS-UHFFFAOYSA-N
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Description

2-Amino-6-methoxypyridine is a compound that has garnered attention due to its potential applications in various fields, including drug discovery and material science. It is a derivative of 2-aminopyridine, which is known for its role in the synthesis of diverse biological molecules and is utilized by pharmaceutical companies to create pharmacophores targeting various biological systems . The presence of the methoxy group in the 2-amino-6-methoxypyridine molecule contributes to its unique properties and potential applications .

Synthesis Analysis

The synthesis of 2-amino-6-methoxypyridine has been achieved through different pathways. One method involves the use of 2,6-dichloropyridine as a starting material, followed by substitution, nitration, ammoniation, and oxidation processes to obtain the final product with a yield of 60.6% . Another approach is a one-pot synthesis from 2,6-dichloro-3-nitropyridine, ammonium hydroxide, and methanol in sodium hydroxide solution, which results in a 65% yield and 98% purity under optimized conditions .

Molecular Structure Analysis

The molecular structure of 2-amino-6-methoxypyridine has been investigated using density functional theory (DFT) calculations. The vibrational spectra, electronic properties, and non-linear optical activity have been theoretically simulated and experimentally validated. The molecule exhibits intramolecular charge transfers and interactions, which are significant for its potential biomedical applications. The natural bond orbital and Mulliken atomic charge distribution analyses confirm these intramolecular interactions. Additionally, the Frontier molecular orbitals and the molecular electrostatic potential contour map have been plotted and discussed, indicating the molecule's suitability for new optical material design .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-6-methoxypyridine and its derivatives has been explored in various studies. For instance, the molecule has been used as a precursor in the synthesis of complex compounds such as 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile through tandem Michael addition/imino-nitrile cyclization . The hydrogen bonding and amino-imino tautomerization of 2-amino-6-methoxypyridine with acetic acid have also been studied, revealing the effects of the methoxy group on the formation of hydrogen-bonded complexes and tautomerization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-methoxypyridine are closely related to its molecular structure and the presence of functional groups. The compound's vibrational spectra, electronic properties, and non-linear optical activity suggest its potential in the development of optical materials. The intramolecular charge transfers and interactions highlighted by the natural bond orbital and Mulliken atomic charge distribution analyses are indicative of its reactivity and possible pharmaceutical applications . The study of its hydrogen bonding and tautomerization with acetic acid further elucidates the compound's behavior in different chemical environments .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Hydrogen Bonding and Tautomerization Studies

Kitamura et al. (2007) explored the hydrogen bonding and amino-imino tautomerization of 2A6MOP with acetic acid. Their study provided insights into the chemical behavior of 2A6MOP in different states and its interaction with other molecules (Kitamura et al., 2007).

Medicinal Chemistry and Drug Development

In the field of medicinal chemistry, 2A6MOP has been a part of significant research. Hutchinson et al. (2003) identified a compound containing 2A6MOP as a potent antagonist of the alpha(v)beta(3) receptor, indicating its potential in drug development (Hutchinson et al., 2003).

Corrosion Inhibition Studies

Verma et al. (2018) investigated the efficacy of N-substituted 2-aminopyridine derivatives, including compounds related to 2A6MOP, as corrosion inhibitors for mild steel in acidic medium. Their research demonstrated the practical applications of these compounds in industrial contexts (Verma et al., 2018).

Molecular Interaction and DNA Studies

Gaugain et al. (1981) studied the role of 2-methoxy-6-chloro-9-aminoacridine derivatives, related to 2A6MOP, in the interaction with DNA, contributing to the understanding of nucleic acid interactions (Gaugain et al., 1981).

Optical Materials and Non-linear Optical Activity

Premkumar et al. (2015) conducted a conformational analysis of 2-amino-6-methoxy-3-nitropyridine, closely related to 2A6MOP, and suggested its potential application in the design of new optical materials due to its significant non-linear optical activity (Premkumar et al., 2015).

Safety and Hazards

2-Amino-6-methoxypyridine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

2-Amino-6-methoxypyridine continues to be an important organic intermediate in various fields, including agrochemical, pharmaceutical, and dyestuff . Its future applications could be influenced by advancements in these fields.

properties

IUPAC Name

6-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUALFRBMNMGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342238
Record name 2-Amino-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxypyridine

CAS RN

17920-35-3
Record name 2-Amino-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methoxypyridine
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Synthesis routes and methods

Procedure details

2-Chloro-6-methoxypyridine (5.0 g) was heated with ethylenediamine (30 ml) at 120° C. overnight. The excess ethylenediamine was removed by rotary evaporation. The residue was dissolved in a small volume of 2.5 M aqueous sodium hydroxide and extracted thoroughly with dichloromethane. The combined organic layers were washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated in vacuo to give (2-aminoethyl)(6-methoxy(2-pyridyl)amine as an orange syrup. The amine (2.58 g) was treated with benzotriazole carboxamidinium 4-methylbenzenesulfonate (0.86 g) and DIEA (0.45 mmol) in acetonitrile (6 ml) and stirred overnight at room temperature. Trituration with ether gave the guanidine, amino-{2-[(6-methoxy(2-pyridyl))amino]ethyl}carboxamidinium 4-methylbenzenesulfonate, as an oil. The oily guanidine (200 mg) was reacted with 100 mg of resin according to Resin Method C (90° C., overnight) to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of finding 3-aldehyde-2-amino-6-methoxypyridine in Cortinarius umidicola?

A1: The research article highlights the novelty of 3-aldehyde-2-amino-6-methoxypyridine (1) as a natural product. [] This means it is the first time this particular pyridine derivative has been isolated and identified from a natural source. This discovery contributes to the expanding knowledge of chemical diversity in fungi and specifically in the Cortinarius genus. Further research may be needed to understand the specific role and potential bioactivity of this compound within the mushroom or its ecosystem.

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